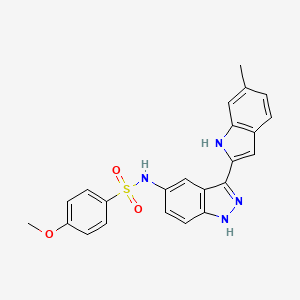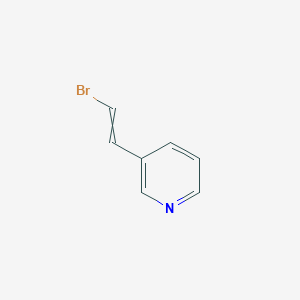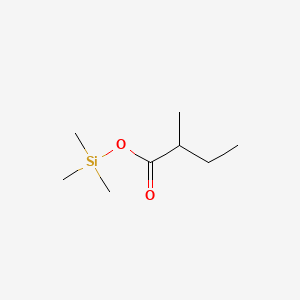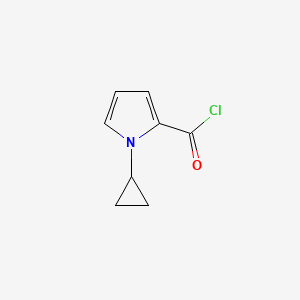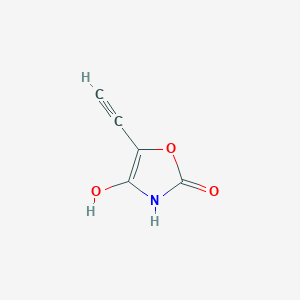
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a hydroxyacetylene compound and react it with an isocyanate under controlled temperature and solvent conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different functional groups.
Reduction: Reduction reactions might lead to the formation of more saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could introduce a variety of new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Could be used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one would depend on its specific interactions with biological targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-oxazolidinone: Another oxazole derivative with similar structural features.
5-Methyl-4-hydroxy-1,3-oxazol-2(3H)-one: A methylated analog with potentially different reactivity and biological activity.
Uniqueness
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is unique due to the presence of the ethynyl group, which can participate in specific chemical reactions and potentially confer unique biological properties.
Propriétés
Numéro CAS |
75610-96-7 |
|---|---|
Formule moléculaire |
C5H3NO3 |
Poids moléculaire |
125.08 g/mol |
Nom IUPAC |
5-ethynyl-4-hydroxy-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H3NO3/c1-2-3-4(7)6-5(8)9-3/h1,7H,(H,6,8) |
Clé InChI |
XLYPVHLKQVJTMP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(NC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


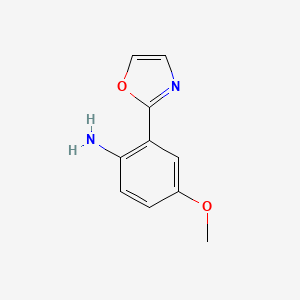
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)


